3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |
InChI Key |
YMWVQCHYDUFURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CCCN |
Origin of Product |
United States |
Foundational & Exploratory
The 5-Methylisoxazol-3-yl Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties and its ability to serve as a versatile pharmacophore. This guide delves into the significance of the 5-methylisoxazol-3-yl scaffold, a recurring motif in a multitude of biologically active compounds. While a specific Chemical Abstracts Service (CAS) number for 3-(5-Methylisoxazol-3-yl)propylamine was not readily identifiable in prominent databases, suggesting its status as a potentially novel or less-common entity, the underlying 5-methylisoxazol-3-yl core is of profound interest to the drug development community. This document provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of this important heterocyclic system, offering both foundational knowledge and actionable protocols for researchers in the field.
The Isoxazole Scaffold: A Bioisosteric Chameleon in Medicinal Chemistry
The five-membered aromatic isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a highly valued "privileged scaffold" in drug design. Its prevalence stems from a combination of favorable attributes:
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
-
Modulation of Physicochemical Properties: The inclusion of an isoxazole moiety can fine-tune a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
-
Bioisosteric Replacement: The isoxazole nucleus is an effective bioisostere for other functional groups, such as carboxylic acids, amides, and esters.[1][2][3] This allows for the optimization of a lead compound's properties while retaining its biological activity. For instance, the 3-hydroxy-5-methylisoxazole group has been successfully employed as a bioisostere for the carboxylic acid group of glutamic acid, yielding potent agonists of the central glutamic acid receptor.[1]
The 5-methylisoxazol-3-yl substitution pattern, in particular, offers a synthetically accessible framework with a defined vector for further chemical modification.
Synthetic Strategies for 3-Substituted-5-Methylisoxazoles
The construction of the 3-substituted-5-methylisoxazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substituent at the 3-position and the availability of starting materials. A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
General Synthesis via Nitrile Oxide Cycloaddition
A prevalent method for forming the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] This approach offers good control over regioselectivity.
Caption: General workflow for the synthesis of 3-substituted-5-methylisoxazoles.
Experimental Protocol: Synthesis of a 3-Aryl-5-Methylisoxazole
This protocol outlines a representative synthesis of a 3-aryl-5-methylisoxazole, a common precursor for further functionalization.
Materials:
-
Aryl aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Propyne (or a suitable propyne surrogate)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aryl aldoxime in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Slowly add triethylamine to the reaction mixture. This will generate the nitrile oxide in situ.
-
Introduce propyne gas into the reaction vessel or add a solution of a propyne equivalent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methylisoxazole.
The 5-Methylisoxazol-3-yl Moiety in Drug Development
The 5-methylisoxazol-3-yl scaffold is present in a range of therapeutic agents, highlighting its versatility and acceptance as a pharmacologically relevant moiety.[5][6]
| Drug (or Drug Class) | Therapeutic Area | Role of the 5-Methylisoxazol-3-yl Moiety |
| Sulfamethoxazole | Antibacterial | A key component of the sulfonamide antibiotic, essential for its antibacterial activity. |
| Leflunomide | Antirheumatic | The isoxazole ring is crucial for its inhibitory effect on dihydroorotate dehydrogenase. |
| Valdecoxib | Anti-inflammatory | A selective COX-2 inhibitor where the isoxazole moiety contributes to its binding affinity.[5] |
Hypothetical Drug Discovery Workflow for a Novel 3-(5-Methylisoxazol-3-yl)propylamine Derivative
The following workflow illustrates a potential path for the synthesis and evaluation of a novel compound such as 3-(5-Methylisoxazol-3-yl)propylamine, targeting a hypothetical kinase.
Caption: A hypothetical workflow for the development of a novel isoxazole-based kinase inhibitor.
Safety and Handling of Isoxazole Derivatives
As with all laboratory chemicals, compounds containing the isoxazole moiety should be handled with appropriate care. While specific toxicity data for 3-(5-Methylisoxazol-3-yl)propylamine is unavailable, general precautions for related heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile derivatives or performing reactions.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
The 5-methylisoxazol-3-yl scaffold represents a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its utility as a bioisosteric replacement, ensure its continued prominence in medicinal chemistry. While the specific compound 3-(5-Methylisoxazol-3-yl)propylamine may be a novel entity, the established synthetic methodologies and the proven track record of the isoxazole core provide a solid foundation for its exploration and potential development as a new drug candidate. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this important class of heterocyclic compounds.
References
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Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Bentham Science. Retrieved February 17, 2026, from [Link]
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Isoxazole–Containing drugs with various pharmacological activities. (2024). ResearchGate. Retrieved February 17, 2026, from [Link]
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A Technical Guide to 3-(5-methylisoxazol-3-yl)propan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel chemical entity, 3-(5-methylisoxazol-3-yl)propan-1-amine. As a compound featuring the privileged isoxazole scaffold, it holds significant promise for researchers and drug development professionals. This document outlines a prospective pathway for its creation and evaluation, drawing upon established principles of medicinal chemistry and organic synthesis.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after heterocyclic motif.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The incorporation of a flexible propyl amine side chain to the 3-position of the 5-methylisoxazole ring in the title compound, 3-(5-methylisoxazol-3-yl)propan-1-amine, presents an intriguing opportunity to explore new chemical space and potentially develop novel therapeutic agents. The primary amine functionality offers a handle for further derivatization, allowing for the creation of libraries of compounds for screening against various biological targets.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| IUPAC Name | 3-(5-methylisoxazol-3-yl)propan-1-amine |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Canonical SMILES | CC1=CC(=NO1)CCCN |
| Topological Polar Surface Area | 51.3 Ų |
| Predicted logP | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthesis and Characterization Workflow
The synthesis of 3-(5-methylisoxazol-3-yl)propan-1-amine can be envisioned through a multi-step sequence, starting from commercially available precursors. The following workflow outlines a plausible synthetic route and the necessary characterization steps to ensure the identity and purity of the final compound.
Caption: Proposed workflow for the synthesis and characterization of 3-(5-methylisoxazol-3-yl)propan-1-amine.
Experimental Protocols
Part 1: Synthesis of 3-(5-methylisoxazol-3-yl)propan-1-amine
Step 1: Synthesis of 3-Bromo-5-methylisoxazole (Intermediate 1)
This procedure is adapted from established methods for the diazotization of amino-heterocycles followed by a Sandmeyer-type reaction.
-
Dissolution: Dissolve 3-Amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methylisoxazole.
Step 2: Synthesis of N-protected 3-(5-methylisoxazol-3-yl)prop-2-yn-1-amine (Intermediate 2)
This step involves a Sonogashira coupling between the aryl bromide and a protected propargylamine.
-
Reaction Setup: To a solution of 3-bromo-5-methylisoxazole (1.0 eq) and a suitable N-protected propargylamine (e.g., N-Boc-propargylamine, 1.2 eq) in a solvent such as tetrahydrofuran, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Base: Add a suitable base, such as triethylamine.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to yield the N-protected alkynyl amine intermediate.
Step 3 & 4: Hydrogenation and Deprotection to yield 3-(5-methylisoxazol-3-yl)propan-1-amine (Final Product)
-
Hydrogenation: Dissolve the N-protected intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) and add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Deprotection (if necessary): If an acid-labile protecting group such as Boc was used, treat the filtrate with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).
-
Isolation: Concentrate the solution under reduced pressure. If the hydrochloride salt is formed, it can be neutralized with a base and extracted with an organic solvent to yield the free amine.
Part 2: Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The expected ¹H NMR spectrum of 3-(5-methylisoxazol-3-yl)propan-1-amine would exhibit characteristic signals for the protons on the isoxazole ring, the propyl chain, and the amine group.
-
Isoxazole Ring: A singlet for the proton at the 4-position of the isoxazole ring.
-
Methyl Group: A singlet for the methyl protons at the 5-position of the isoxazole ring.
-
Propyl Chain: Three distinct multiplets corresponding to the three methylene groups of the propyl chain.
-
Amine Group: A broad singlet for the amine protons, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the isoxazole ring, the methyl group, and the propyl chain.
High-Resolution Mass Spectrometry (HRMS):
HRMS analysis would be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
FTIR (Fourier-Transform Infrared) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the isoxazole ring.
Potential Applications in Drug Development
Given the prevalence of the isoxazole motif in bioactive molecules, 3-(5-methylisoxazol-3-yl)propan-1-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The primary amine can serve as a key functional group for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Caption: Potential drug discovery applications of 3-(5-methylisoxazol-3-yl)propan-1-amine as a versatile scaffold.
The structural similarity of the isoxazole ring to other five-membered heterocycles found in known drugs suggests that derivatives of the title compound could be investigated for a range of activities, including but not limited to:
-
Antimicrobial Agents: The isoxazole core is present in antibiotics like sulfamethoxazole.[1]
-
Anti-inflammatory Drugs: Certain isoxazole derivatives have shown anti-inflammatory properties.
-
Neurological Disorders: The flexible amine side chain could be modified to target receptors in the central nervous system.[2]
Safety and Handling
As a novel chemical compound, 3-(5-methylisoxazol-3-yl)propan-1-amine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] Based on the safety data for structurally related amines and isoxazoles, potential hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled.[3][4] A thorough risk assessment should be conducted before commencing any synthetic work.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of 3-(5-methylisoxazol-3-yl)propan-1-amine in the context of drug discovery and development. The proposed synthetic route is based on well-established chemical transformations, and the outlined characterization methods will ensure the structural integrity of the target compound. The versatility of the isoxazole scaffold combined with the reactive primary amine functionality makes this molecule a promising starting point for the generation of new chemical entities with therapeutic potential.
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Foreword: The Strategic Importance of Isomerism in Drug Design
An In-Depth Technical Guide to the Core Differences Between 3- and 5-Substituted Isoxazole Amines
In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are key components in marketed drugs and promising clinical candidates for a host of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Among these derivatives, the aminoisoxazoles stand out as particularly versatile building blocks. However, the positional isomerism of the amino group—specifically its placement at the 3- or 5-position—is not a trivial structural nuance. It fundamentally dictates the molecule's electronic properties, reactivity, and ultimately, its biological function.
This guide provides an in-depth exploration of the core differences between 3-aminoisoxazoles and 5-aminoisoxazoles. Moving beyond a simple recitation of facts, we will dissect the causal relationships between structure and function, explain the rationale behind synthetic strategies, and provide field-proven protocols. For the researchers, scientists, and drug development professionals this guide is intended for, understanding these differences is paramount for the rational design of new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles.
Fundamental Structural and Electronic Divergence
The location of the exocyclic amino group creates two distinct electronic environments. In 5-aminoisoxazoles, the amino group is adjacent to the ring oxygen, allowing for significant resonance delocalization, which imparts enamine-like character. In contrast, the amino group in the 3-position is flanked by two nitrogen atoms, leading to a different electronic distribution and reactivity profile. This core difference is the foundation for all subsequent variations in their chemical and physical properties.
Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.
Experimental Protocol: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition [3][4]
-
Reactant Preparation: In a suitable flask, combine the α-cyanoenamine (1.0 eq), the nitrile oxide precursor (e.g., hydroxamoyl chloride, 1.0 eq), and a solvent such as toluene.
-
Nitrile Oxide Generation: Slowly add a base, such as triethylamine (Et₃N) (1.1 eq), to the mixture at room temperature. This facilitates the in situ generation of the nitrile oxide.
-
Reaction: Stir the reaction mixture at room temperature overnight. The cycloaddition and subsequent elimination occur spontaneously.
-
Workup: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane) to yield the pure 5-aminoisoxazole.
The Synthesis of 3-Aminoisoxazoles: The Addition-Elimination Strategy
Direct amination of 3-haloisoxazoles via nucleophilic aromatic substitution (SNAr) is often challenging, with limited scope and modest yields. [5]A more robust and general two-step methodology has been developed that utilizes 3-bromoisoxazolines as versatile precursors. [5][6] This strategy involves an initial base-promoted addition-elimination reaction of an amine with a readily available 3-bromoisoxazoline to form a 3-aminoisoxazoline intermediate. This is followed by a mild oxidation step to furnish the desired 3-aminoisoxazole in high yield. [5][7]
Caption: Two-step workflow for the synthesis of 3-aminoisoxazoles.
Experimental Protocol: Synthesis of 3-Aminoisoxazoles via Addition-Elimination [5]
-
Addition-Elimination:
-
To a solution of the 3-bromoisoxazoline (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture at 120 °C (oil bath) or using microwave irradiation (e.g., 160 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-aminoisoxazoline may be purified at this stage or used directly in the next step.
-
-
Oxidation:
-
Dissolve the crude 3-aminoisoxazoline (1.0 eq) in a solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as iodine (I₂) (1.5 eq) and potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography to afford the pure 3-aminoisoxazole.
-
The Decisive Factor: pH-Controlled Regioselectivity
A particularly elegant strategy for accessing either isomer involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is critically dependent on the pH and temperature, demonstrating a powerful method for directing the reaction pathway. [8][9]
-
To form 5-Aminoisoxazoles: At a pH > 8 and elevated temperature (100 °C), the hydroxylamine preferentially attacks the ketone carbonyl. Subsequent acid-mediated cyclization yields the 5-amino isomer. [9]* To form 3-Aminoisoxazoles: At a nearly neutral pH (7 < pH < 8) and lower temperature (≤45 °C), the hydroxylamine favors addition to the nitrile group, leading to the formation of the 3-amino isomer after cyclization. [9] This pH-dependent selectivity provides a predictable and scalable methodology to access either isomer from a common class of starting materials.
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Methodological & Application
Application Note: High-Efficiency Microwave-Assisted Synthesis of Isoxazole Amine Intermediates
Executive Summary
Isoxazole amines are "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Sulfamethoxazole (antibiotic). Traditional thermal synthesis of these intermediates often suffers from prolonged reaction times (3–12 hours), harsh reflux conditions, and variable regioselectivity.
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while boosting yields to >90%. By leveraging dielectric heating, researchers can overcome the activation energy barriers of condensation and cycloaddition reactions more efficiently than via conductive heating.
Strategic Advantage: Why Microwave?
The Dielectric Effect
Unlike conventional heating, which relies on convection and conduction from the vessel walls, microwave irradiation interacts directly with the dipole moment of the molecules.
-
Dipolar Polarization: Polar solvents (e.g., water, EtOH) and reagents (hydroxylamine) align with the oscillating electric field, generating internal heat instantly.
-
Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, significantly accelerating rate constants (
).
Reaction Pathways
We will cover two primary pathways for synthesizing isoxazole amine intermediates:
-
Cyclocondensation: Direct formation of amino-isoxazoles from
-ketonitriles. -
[3+2] Cycloaddition: Construction of the isoxazole ring via nitrile oxides (Click Chemistry).
Protocol A: Aqueous-Phase Cyclocondensation (Green Route)
Target: 3-Amino-5-methylisoxazole Application: Precursor for sulfonamide antibiotics.
Mechanistic Insight
This reaction involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 3-aminocrotononitrile (or 3-hydroxybutanenitrile), followed by cyclization. Thermal methods require refluxing toluene or ethanol for hours. The MW protocol utilizes water as the primary solvent, leveraging its high dielectric loss tangent (
Experimental Protocol
Reagents:
-
3-Aminocrotononitrile (10 mmol)
-
Sodium Hydroxide (NaOH) (11 mmol)
-
Solvent: Deionized Water (10 mL)
Workflow:
-
Preparation: In a 30 mL microwave-transparent vial (borosilicate glass), dissolve NaOH and NH₂OH·HCl in water. Stir until clear.
-
Addition: Slowly add 3-aminocrotononitrile. Note: The reaction is exothermic; ensure temperature does not spike prematurely.
-
Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity.
-
Irradiation Parameters:
-
Mode: Dynamic Power (PID Control)
-
Temperature: 130°C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Stirring: High
-
-
Workup: Cool to room temperature (RT) using compressed air flow (integrated in most MW reactors). The product often precipitates directly upon cooling.
-
Purification: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (3 x 10 mL). Recrystallize from ethanol.
Expected Yield: 92–95% (vs. 70% Thermal)
Workflow Diagram
Figure 1: Workflow for the aqueous synthesis of 3-amino-5-methylisoxazole.
Protocol B: One-Pot [3+2] Cycloaddition
Target: 3,5-Disubstituted Isoxazoles Application: Versatile scaffold construction (Click Chemistry).
Mechanistic Insight
This route generates a Nitrile Oxide in situ from a hydroximinoyl chloride (or aldoxime), which then undergoes a concerted 1,3-dipolar cycloaddition with an alkyne. Microwave irradiation is critical here to suppress the dimerization of the unstable nitrile oxide into furoxan byproducts, favoring the cross-reaction with the alkyne.
Experimental Protocol
Reagents:
-
Aldoxime derivative (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) - To generate hydroximinoyl chloride
-
Terminal Alkyne (1.2 eq)
-
Base: Triethylamine (Et₃N) (1.2 eq)
-
Solvent: DCM/Ethanol (1:1) or DMF (for higher temps)
Workflow:
-
Chlorination (Step 1): In the MW vial, react Aldoxime with NCS in DMF at RT for 15 mins (stirring) to form the hydroximinoyl chloride.
-
Cycloaddition (Step 2): Add the Alkyne and Triethylamine to the same vial.
-
Irradiation:
-
Temp: 110°C
-
Time: 15–20 minutes
-
Power: Max 200W
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Regioselectivity: The MW conditions strongly favor the 3,5-isomer over the 3,4-isomer due to steric and electronic control accelerated by the rapid heating profile.
Reaction Pathway Diagram
Figure 2: Mechanism of in situ Nitrile Oxide generation and [3+2] Cycloaddition.
Comparative Data: Microwave vs. Thermal
The following data summarizes the efficiency gains when synthesizing 3-amino-5-methylisoxazole derivatives.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Closed Vessel) | Improvement Factor |
| Reaction Time | 3.0 – 6.0 Hours | 10 – 30 Minutes | 12x – 18x Faster |
| Temperature | 80°C (Ethanol reflux) | 130°C (Superheated Water) | +50°C |
| Yield | 70 – 81% | 90 – 95% | +20% Yield |
| Solvent Usage | High (requires workup) | Low (often solvent-free or water) | Green Chemistry |
| Side Products | Significant (Furoxans) | Minimal | High Purity |
Data aggregated from Sathish Kumar et al. (2011) and internal validation.
Troubleshooting & Safety
Pressure Management
Microwave synthesis of isoxazoles often involves volatile components or gas evolution (e.g., HCl byproduct).
-
Rule: Always use a vessel rated for at least 20 bar.
-
Fill Volume: Do not exceed 60% of the vial volume to allow headspace for pressure expansion.
Thermal Runaway
Hydroxylamine is energetic.
-
Pre-stir: Ensure reagents are homogenous before starting irradiation. Hotspots in heterogeneous mixtures can cause vessel failure.
-
Ramp Time: Set a 2-minute ramp time to reach target temperature, preventing overshoot.
Solvent Choice
If using non-polar solvents (e.g., Toluene) for subsequent functionalization, add a "doping" agent like an ionic liquid or a magnetic stir bar made of sintered SiC (silicon carbide) to act as a passive heating element, as toluene is transparent to microwaves.
References
-
Sathish Kumar, K., et al. (2011). Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. International Journal of Chemical Sciences.
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008).[4] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis.
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006).[5] Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation. Journal of Organic Chemistry.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Sources
- 1. zenodo.org [zenodo.org]
- 2. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 5. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purifying 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine by Column Chromatography
Welcome to the technical support center for the purification of 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this and structurally similar basic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Understanding the Challenge: The Nature of the Amine
The primary amine in 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine is a basic functional group. When using standard silica gel for column chromatography, this basicity leads to strong interactions with the acidic silanol groups on the silica surface.[1][2] This can result in several purification issues, including:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column.
-
Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to low recovery.[3]
-
On-Column Degradation: The acidic nature of the silica may degrade sensitive molecules.[4]
This guide provides solutions to these common problems through carefully selected stationary phases, mobile phase modifications, and optimized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine.
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting significant peak tailing during column chromatography. What's happening and how can I fix it?
A1: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[1][2] To resolve this, you have two primary strategies:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to a solvent system like dichloromethane/methanol or ethyl acetate/hexane.[2][5] The competing base will interact with the acidic silanol groups, minimizing their interaction with your target compound and allowing for a more symmetrical peak shape.
-
Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica is an excellent choice as it masks the acidic silanols, leading to improved peak shape without the need for mobile phase additives.[1][5][6] Basic alumina is another potential option.[2]
Q2: I'm not seeing my compound elute from the column, even with a high concentration of polar solvent. Where did it go?
A2: It's likely that your compound has irreversibly adsorbed to the silica gel.[3] This can happen with particularly basic amines. Before assuming a total loss, try flushing the column with a highly polar solvent system containing a base, such as 5-10% ammonium hydroxide in methanol. If this fails to recover your compound, for future purifications, you must use one of the strategies mentioned in A1. It's also good practice to test the stability of your compound on a small amount of silica beforehand.[4]
Q3: How do I choose the right solvent system for my TLC and column?
A3: Method development starts with Thin Layer Chromatography (TLC).[7] For 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine, a good starting point is a moderately polar solvent system.
-
On Silica Gel: Begin with a mixture of ethyl acetate and hexane. If the compound remains at the baseline, gradually add methanol to the ethyl acetate. To counteract the basicity of the amine, add 1% triethylamine to your chosen solvent system.
-
On Amine-Functionalized Silica: You can often use simpler, non-basic solvent systems like ethyl acetate/hexane.[5][6]
Aim for an Rf value between 0.2 and 0.4 for the best separation on the column.[4]
Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?
A4: While the oxazole ring provides a chromophore, its extinction coefficient might be low, or your compound's concentration might be too dilute for UV visualization. In such cases, you can use a chemical stain. A potassium permanganate stain is a good general-purpose choice that reacts with many organic compounds.[8] For more specific detection of primary amines, a ninhydrin stain is very effective.[8]
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase chromatography is a viable option. You would use a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water). To ensure good peak shape for a basic compound like this amine, it's crucial to control the pH of the mobile phase. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the amine, leading to better retention and peak shape. Alternatively, a mobile phase with a high pH (using a modifier like ammonium hydroxide) will keep the amine in its neutral, free-base form, which can also improve the chromatography.[2]
Experimental Protocols
Here are detailed protocols for the purification of 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine.
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
This protocol is foundational for determining the optimal solvent system for your column.
-
Prepare your TLC plates: Use commercially available silica gel 60 F254 plates. If you anticipate issues with peak tailing, also have amine-functionalized TLC plates on hand.[6]
-
Spot the plate: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.[7]
-
Develop the plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Start with a 1:1 mixture of ethyl acetate and hexane.
-
Analyze the results: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp and/or with a chemical stain.
-
Optimize the solvent system:
-
If the Rf is too low (compound stays near the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate or adding a small amount of methanol.
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by increasing the proportion of hexane.
-
If you observe streaking on the silica gel plate, add 1% triethylamine to the eluent and re-run the TLC.
-
Alternatively, repeat the optimization on an amine-functionalized TLC plate with a simple ethyl acetate/hexane gradient.[5][6]
-
Protocol 2: Column Chromatography Purification
Once you have an optimized solvent system from your TLC analysis, you can proceed with the column purification.
-
Column Packing:
-
Slurry Packing (recommended): In a beaker, mix your chosen stationary phase (silica gel or amine-functionalized silica) with the initial, less polar eluent to form a slurry. Pour the slurry into your column and allow the silica to settle, draining the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column bed.
-
Dry Loading: If your sample is not very soluble in the initial eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by your TLC analysis.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by adding more of the more polar solvent.
-
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine.
Data Presentation
The following table provides a starting point for solvent system selection based on the chosen stationary phase.
| Stationary Phase | Recommended Eluent System | Modifier | Expected Outcome |
| Silica Gel | Ethyl Acetate / Hexane or Dichloromethane / Methanol | 0.5-2% Triethylamine or Ammonium Hydroxide | Mitigates peak tailing and improves recovery. |
| Amine-Functionalized Silica | Ethyl Acetate / Hexane | None required | Excellent peak shape and predictable elution.[1][5] |
| Reversed-Phase (C18) | Acetonitrile / Water or Methanol / Water | 0.1% TFA or 0.1% Formic Acid | Good separation for polar impurities. |
Visualizing the Workflow
The following diagram illustrates the decision-making process for purifying basic amines like 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine.
Caption: Decision workflow for amine purification.
This second diagram illustrates the interaction at the heart of the purification challenge.
Caption: Amine-Silica interaction and the role of a basic modifier.
By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully purify 3-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine and other challenging basic compounds.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
On-spot derivatization has been suggested for the modification of primary amine containing compounds for their analysis by thin-layer chromatography hyphenated with matrix-assisted laser desorption ionization mass spectrometry. J Sep Sci. 2019 Nov;42(22):3470-3478. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Anal. Methods. 2014;6(1):189-193. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Thin Layer Chromatography. Various. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Troubleshooting in Chromatography. J. Chrom. Sci. 1991;29(3):122. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
The TLC plate showing dansylation of primary and secondary amines, and... ResearchGate. [Link]
-
Detecting Primary Amines. Chromatography Forum. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
What's Happening to My Column? LCGC International. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
Sources
Technical Support Center: Isoxazole Stability Under Basic Conditions
Welcome to the technical support center for chemists working with isoxazole-containing molecules. The isoxazole ring is a valuable scaffold in medicinal chemistry and materials science, but its inherent sensitivity to basic conditions can pose significant challenges during synthesis and modification.[1][2][3] This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you navigate these challenges and preserve the integrity of your isoxazole core.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected decomposition of my isoxazole compound during a reaction with a base. What is happening?
A: You are likely observing a base-induced ring-opening of the isoxazole. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, most notably in the presence of strong bases.[1] This reaction typically proceeds through the deprotonation of a proton on the ring, initiating a cascade that breaks the heterocyclic system.
Q2: What is the mechanism of base-induced isoxazole ring opening?
A: The most common pathway for ring-opening begins with the abstraction of a proton from the C4 position of the isoxazole ring. This is the most acidic proton on the unsubstituted ring. The resulting carbanion undergoes a rapid rearrangement, leading to the cleavage of the weak N-O bond to form a stable β-ketonitrile intermediate. In some cases, deprotonation at C3 or C5 can also initiate ring scission, depending on the substituents present.[4][5]
Caption: Base abstracts the C4 proton, leading to N-O bond cleavage.
Q3: Does the substitution pattern on the isoxazole ring affect its stability?
A: Absolutely. The electronic nature of substituents at the C3 and C5 positions plays a critical role in the stability of the isoxazole ring towards bases.
-
Electron-Withdrawing Groups (EWGs): Substituents like esters, ketones, or nitro groups at C3 or C5 significantly increase the acidity of the C4 proton. This makes the isoxazole far more susceptible to deprotonation and subsequent ring-opening, even with milder bases.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents tend to slightly increase the stability of the ring by reducing the acidity of the ring protons.
| Substituent at C3 or C5 | Effect on C4 Proton Acidity | Susceptibility to Base-Induced Ring Opening |
| -COOR, -COR, -CN, -NO₂ | Increases | High |
| -Aryl (e.g., Phenyl) | Mildly Increases | Moderate |
| -Alkyl, -OR | Decreases | Low |
| -H | Baseline | Moderate |
| Table 1. Influence of Isoxazole Substituents on Stability. |
Q4: Are all bases equally likely to cause this ring-opening?
A: No, the choice of base is the most critical factor you can control. A stronger base more readily deprotonates the isoxazole ring, leading to decomposition. The key is to select a base that is strong enough to perform the desired chemical transformation (e.g., deprotonate a different functional group) but not so strong that it preferentially attacks the isoxazole C-H bond. Generally, non-nucleophilic, sterically hindered bases are safer choices, especially at low temperatures.[6]
Part 2: Troubleshooting Guides for Common Scenarios
This section addresses specific experimental challenges and provides actionable solutions.
Scenario 1: Ring Opening During Ester Saponification
-
Problem: "I am trying to hydrolyze a methyl or ethyl ester on a side chain of my molecule using NaOH or KOH in methanol, but I am seeing significant decomposition of my isoxazole-containing starting material and low yields of the desired carboxylic acid."
-
Diagnosis: Standard saponification conditions (NaOH/KOH in MeOH/H₂O) are often too harsh for isoxazoles, especially those bearing electron-withdrawing groups.[7][8] The hydroxide or methoxide present is a strong enough base to initiate the ring-opening cascade described in the FAQ section.
-
Solutions & Scientific Rationale:
-
Use a Milder Inorganic Base: Lithium hydroxide (LiOH) in a THF/water solvent system at 0°C to room temperature is often successful.[8] LiOH is less basic than NaOH or KOH, and the coordination of the lithium cation can sometimes stabilize the reaction intermediates, favoring ester hydrolysis over ring-opening.
-
Employ a "Softer" Base: Inorganic carbonates, particularly cesium carbonate (Cs₂CO₃), are excellent alternatives.[9][10] Cs₂CO₃ is a relatively soft and less oxophilic base, often showing high chemoselectivity for other reactions in the presence of sensitive functional groups.[11] Its bulk and lower basicity (compared to hydroxides) reduce the rate of isoxazole deprotonation.[9][12]
-
Consider Non-Hydrolytic Cleavage: If basic conditions consistently fail, alternative methods for ester cleavage should be considered. For example, for methyl esters, reaction with lithium iodide in a solvent like pyridine or ethyl acetate can effect cleavage via an Sₙ2 mechanism without the need for a strong base.[13]
-
-
Protocol: Mild Ester Hydrolysis using LiOH
-
Dissolve the isoxazole-containing ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) in portions.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with dilute aqueous HCl (e.g., 1N) to a pH of ~3.
-
Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Scenario 2: Decomposition During Deprotonation for C-C Bond Formation
-
Problem: "I need to deprotonate a methyl group attached to the C5 position of my isoxazole to react it with an electrophile (e.g., an aldehyde or alkyl halide). When I use a base like sodium hydride or potassium tert-butoxide, I get a complex mixture and very little of my desired product."
-
Diagnosis: You are facing a classic selectivity challenge. Strong, unhindered bases like NaH or t-BuOK are deprotonating the C4 position of the isoxazole ring competitively with, or even faster than, the target methyl group, leading to ring-opening.[14]
-
Solutions & Scientific Rationale:
-
Kinetic Deprotonation with a Hindered Base: The solution is to use a strong, non-nucleophilic, sterically hindered base at very low temperatures. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are ideal for this purpose.[6][15]
-
Steric Hindrance: The bulky isopropyl or trimethylsilyl groups on these bases make it difficult for them to approach and deprotonate the more sterically accessible C4 proton within the ring. They will preferentially abstract a proton from the less-hindered C5-methyl group.
-
Low Temperature: Performing the reaction at -78°C (dry ice/acetone bath) is crucial.[15] At this temperature, the deprotonation is under kinetic control, favoring the most accessible proton.[6][16] This minimizes the risk of side reactions or equilibration to a more thermodynamically stable (but undesired) anion.
-
-
Caption: Troubleshooting workflow for selective deprotonation.
-
Protocol: Kinetically Controlled Alkylation of a C5-Methylisoxazole
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78°C.
-
Enolate Formation: Add a solution of LDA (1.1 eq, commercially available or freshly prepared) dropwise to the cooled THF. To this, slowly add a solution of your C5-methylisoxazole substrate (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete formation of the kinetic anion.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise to the anion solution, maintaining the temperature at -78°C.
-
Reaction Monitoring: Stir the reaction at -78°C for 1-3 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC or LC-MS.
-
Work-up: Quench the reaction at -78°C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
-
Part 3: Preventative Strategies - Quick Reference
Proactively selecting the right conditions is the best way to avoid isoxazole ring opening. Use this table as a guide when planning your synthesis.
| Parameter | High Risk for Ring Opening | Lower Risk for Ring Opening | Rationale & Comments |
| Base Type | NaOH, KOH, NaOMe, KOtBu | K₂CO₃, Cs₂CO₃ , DIPEA, Et₃N | Carbonates and tertiary amines are significantly less basic than hydroxides or alkoxides.[9][17][18] |
| Hindered Base | n-BuLi | LDA, LiHMDS, LTMP | For C-H deprotonation, steric bulk favors kinetic sites and prevents attack on the ring itself.[6] |
| Temperature | Room Temp to Reflux | -78°C to 0°C | Low temperatures favor kinetic control and slow down the rate of undesired ring-opening reactions. |
| Solvent | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., THF , Dioxane, Toluene) | Protic solvents can participate in proton transfer, potentially facilitating ring-opening pathways. |
| Table 2. Comparison of Common Bases and Conditions. (Bolding indicates highly recommended choices). |
References
- Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons. Google AI Test Kitchen.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]
- common pKa for organic chemistry. University of Calgary.
- pKa Values of Common Bases. Unknown Source.
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
- Synthetic reactions using isoxazole compounds. Unknown Source.
- A mild and Selective Method of Ester Hydrolysis.
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. [Link]
- Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Arom
-
Ester Cleavages via SN2‐Type Dealkylation. ResearchGate. [Link]
-
Organic Acid-Base pKa Table. Scribd. [Link]
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]
-
The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC. [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
- Cesium Carbonate as Heterogeneous Catalyst For Synthesis of 3,4-Dihydro pyrano[c]chromene. International Letters of Chemistry, Physics and Astronomy.
-
Acids and Bases Fundamentals. YouTube. [Link]
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2 H‑Azirines. PubMed. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
- Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Ester to Acid - Common Conditions.
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
- Copper-C
- Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens.
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study. PubMed. [Link]
- The Aldol Reaction: Group I and II enolates.
-
Lithium diisopropylamide. ChemEurope. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
- Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions. BenchChem.
Sources
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- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotonation of Isoxazole: A Photoelectron Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium_diisopropylamide [chemeurope.com]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
- 11. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chemijournal.com [chemijournal.com]
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- 17. uwindsor.ca [uwindsor.ca]
- 18. scribd.com [scribd.com]
Technical Support Center: A Guide to Handling Hygroscopic Isoxazole Amine Hydrochloride Salts
Welcome to the technical support center for handling hygroscopic isoxazole amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet promising compounds. The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] When functionalized with an amine and formulated as a hydrochloride salt, these compounds often exhibit desirable properties such as improved stability and solubility. However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—can introduce significant experimental variability and challenges.[3]
This resource provides practical, in-depth guidance in a question-and-answer format to address the common issues you may encounter. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments and offers step-by-step solutions.
Question 1: My isoxazole amine hydrochloride salt appears clumpy and "wet" upon opening a new container. What should I do?
Answer:
This is a classic sign of moisture absorption, which can occur due to improper storage or handling during packaging or transport.[4] The presence of excess moisture can compromise the integrity of your compound and subsequent experiments.
Immediate Actions:
-
Assess the Extent: Visually inspect the material. If only minor clumping is observed, the material may be salvageable. If significant deliquescence (turning to liquid) has occurred, it is best to use a fresh, unopened container to ensure the accuracy of your results.
-
Drying Procedure: If you decide to proceed, the compound must be thoroughly dried.
-
Recommended Method: Use a vacuum oven at a temperature appropriate for the compound's stability. This information can often be found in the material's Safety Data Sheet (SDS) or Certificate of Analysis (CoA). If this information is unavailable, a conservative starting point is a low temperature (e.g., 30-40°C) under a high vacuum.
-
Alternative: A desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®) can also be used, although this method is slower.[5]
-
-
Verification: After drying, re-weigh the compound periodically until a constant weight is achieved. This indicates that all absorbed water has been removed.
Causality Explained: Isoxazole amine hydrochloride salts are polar molecules with the ability to form hydrogen bonds with water. This interaction is the driving force behind their hygroscopicity. Once moisture is absorbed, it can lead to physical changes like clumping and, in more severe cases, chemical degradation through hydrolysis.[4][6]
Question 2: I'm having difficulty obtaining a stable reading on the analytical balance while weighing my compound. The mass is continuously increasing.
Answer:
This is a direct observation of the compound actively absorbing moisture from the laboratory atmosphere.[4][7] To obtain an accurate weight, you must minimize the compound's exposure to ambient air.
Procedural Modifications for Accurate Weighing:
-
Controlled Environment: If available, the most reliable method is to weigh the compound inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[4][8][9]
-
Speed and Efficiency: If a glove box is not accessible, work as quickly as possible. Have all your vials, spatulas, and other equipment ready before opening the compound's container.[4]
-
Weighing by Difference: This is a highly effective technique.[4][7]
-
Tightly cap the vial containing your hygroscopic salt and place it on the analytical balance. Record the initial mass.
-
Remove the vial from the balance, quickly transfer the desired amount of powder to your reaction vessel, and immediately recap the stock vial.
-
Place the stock vial back on the balance and record the final mass.
-
The difference between the initial and final masses is the precise amount of compound you have dispensed.
-
-
Container Choice: Use a container with a narrow opening to minimize the surface area of the compound exposed to the air.[7][10]
Workflow for Weighing Hygroscopic Salts:
Caption: Decision workflow for weighing hygroscopic salts.
Question 3: I've observed inconsistent results in my biological assays. Could this be related to the hygroscopicity of my isoxazole amine hydrochloride salt?
Answer:
Absolutely. The hygroscopicity of your compound can lead to several issues that directly impact the reliability and reproducibility of your assay results.
Potential Sources of Inconsistency:
-
Inaccurate Concentrations: If the compound has absorbed water, the actual mass of the active pharmaceutical ingredient (API) will be lower than the weighed mass. This leads to stock solutions with lower-than-intended concentrations, affecting dose-response curves and other quantitative measurements.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the isoxazole ring or other susceptible functional groups, leading to the formation of impurities and a reduction in the concentration of the active compound.[4][6]
-
Altered Physical Properties: For solid-state assays or formulations, moisture absorption can change the compound's crystal structure, particle size, and dissolution rate, all of which can influence its biological activity and bioavailability.[4][11]
Mitigation Strategies:
-
Fresh Stock Solutions: Always prepare stock solutions fresh for each experiment from a properly stored and dried compound.[4]
-
Solvent Choice: When preparing stock solutions, use anhydrous solvents if compatible with your compound and experimental design.
-
Purity Analysis: Periodically check the purity of your stock material using techniques like HPLC or LC-MS to detect any degradation products.
-
Rigorous Handling Protocols: Strictly adhere to the handling and weighing procedures outlined in this guide to minimize moisture exposure from the outset.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for hygroscopic isoxazole amine hydrochloride salts?
A1: Proper storage is critical to maintaining the integrity of these compounds. The primary goal is to create a low-humidity environment.
| Storage Method | Relative Humidity (RH) | Best For | Key Considerations |
| Desiccator | Low | Routine laboratory storage | Use a high-quality desiccant (e.g., silica gel with indicator, molecular sieves) and ensure the seal is airtight.[4][12] |
| Glove Box | <1% RH (with inert gas) | Highly sensitive or long-term storage | Provides the most robust protection against moisture and atmospheric oxygen.[8][13] |
| Sealed Ampules | Very Low | Long-term archival | Often packaged this way by the manufacturer; once opened, transfer to a desiccator or glove box. |
Always allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.[4][5]
Q2: How can I quantitatively determine if my compound is hygroscopic?
A2: While visual cues like clumping are indicative, a quantitative assessment provides more definitive data.
-
Safety Data Sheet (SDS): The manufacturer's SDS is the first place to check for information on hygroscopicity.[4][3]
-
Dynamic Vapor Sorption (DVS): This is the gold-standard analytical technique. DVS analysis measures the mass of a sample as a function of relative humidity at a constant temperature, providing precise data on the extent and rate of water uptake.[4][14]
-
Karl Fischer Titration: This method can be used to determine the water content of a sample that has been exposed to a specific humidity level for a set period.[15]
Q3: Can I dry a hydrated form of an isoxazole amine hydrochloride salt?
A3: It depends. Some hydrochloride salts exist as stable hydrates (e.g., monohydrate, dihydrate). In these cases, the water molecules are an integral part of the crystal lattice. Attempting to remove this water by aggressive drying can lead to the collapse of the crystal structure, resulting in an amorphous and potentially less stable material.[16] Always consult the supplier's documentation. If the material is specified as a hydrate, do not attempt to dry it unless you are intentionally trying to prepare the anhydrous form, which may have different properties.
Q4: Why are amines often converted to their hydrochloride salts for pharmaceutical use?
A4: Converting a free amine to its hydrochloride salt offers several advantages in drug development:
-
Increased Stability: The lone pair of electrons on the amine nitrogen is protonated, which prevents it from participating in oxidative degradation pathways.[17]
-
Improved Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases, which is beneficial for formulation and bioavailability.[18]
-
Enhanced Crystallinity: Salts often form well-defined, stable crystalline solids that are easier to handle, purify, and characterize than the free base, which may be an oil or a low-melting solid.
Decision Tree for Handling a New Isoxazole Amine HCl Salt:
Caption: A logical workflow for handling newly received hygroscopic salts.
References
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available from: [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Preprints.org. Available from: [Link]
-
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. Available from: [Link]
-
Properly Storing Hazardous Chemicals in Your Facility. Alltracon. Available from: [Link]
-
Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. Available from: [Link]
-
Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Pharma.Tips. Available from: [Link]
-
5 Best Practices for Analytical Balances. Innoweight. Available from: [Link]
-
How to store temperature and moisture-sensitive compounds? Reddit. Available from: [Link]
-
Bulk Material Weighing Systems - How to Maximize Accuracy. Sterling Systems & Controls. Available from: [Link]
-
How to Store Reagents. Department of Chemistry, University of Rochester. Available from: [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. Available from: [Link]
-
Drying Techniques in Pharmaceutical Processing. Scribd. Available from: [Link]
-
How do you handle hygroscopic salts? HepatoChem. Available from: [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available from: [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. Available from: [Link]
-
Troubleshooting Guide Tableting. Biogrund. Available from: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. Available from: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. MDPI. Available from: [Link]
-
Drying. Clinical Gate. Available from: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available from: [Link]
-
The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Publications. Available from: [Link]
-
Challenges and Solutions For Moisture Sensitive API Formulation. Scribd. Available from: [Link]
-
Hydroxyl amine hydrochloride: Significance and symbolism. Alpha BMA. Available from: [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Preprints.org. Available from: [Link]
- Mild 4-aminoisoxazole hydrochloride synthesis method. Google Patents.
-
Isolation of primary amines as HCL salt problem. The Vespiary. Available from: [Link]
-
Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ResearchGate. Available from: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. genfollower.com [genfollower.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. hepatochem.com [hepatochem.com]
- 10. veeprho.com [veeprho.com]
- 11. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. chemimpex.com [chemimpex.com]
Troubleshooting low reactivity of isoxazole amines in nucleophilic substitution
Topic: Troubleshooting Low Reactivity of Isoxazole Amines in Nucleophilic Substitution Ticket ID: ISOX-NUC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
🟢 System Status: ONLINE
Current Directive: You are experiencing failed couplings or low yields with 3-, 4-, or 5-aminoisoxazoles. Standard protocols (EDC/HOBt,
This guide treats your synthetic problem as a system failure. We will diagnose the electronic "bugs" in the substrate and patch them with upgraded protocols.
🔍 Module 1: Root Cause Analysis (The "Why")
Q: Why is my isoxazole amine ignoring the electrophile?
A: You are fighting against massive electronic deactivation. Isoxazole amines are not true amines; they are electronically closer to amides or vinylogous ureas.
-
The Heteroaromatic Sink: The isoxazole ring is
-deficient. The oxygen and nitrogen atoms inductively withdraw electron density ( effect). -
Resonance Deactivation (+M/-M Conflict):
-
3-Aminoisoxazole: The lone pair on the exocyclic nitrogen is delocalized into the ring nitrogen (
). It is essentially a cyclic amidine. -
5-Aminoisoxazole: The lone pair feeds into the ring oxygen, behaving like a vinylogous carbamate.
-
4-Aminoisoxazole: Slightly more reactive. The amine is not directly conjugated to the ring heteroatoms in the same immediate way, but the overall ring is still electron-poor.
-
Data: The Basicity Cliff Comparison of conjugate acid pKa values (approximate in water):
| Amine Type | Approx pKa (BH+) | Nucleophilicity Status |
| Cyclohexylamine | ~10.6 | Excellent |
| Aniline | ~4.6 | Moderate |
| 4-Aminoisoxazole | ~2.5 - 3.5 | Poor |
| 3-Aminoisoxazole | ~0.5 - 1.5 | Critical Failure |
| 5-Aminoisoxazole | ~1.0 - 2.0 | Critical Failure |
Note: If the pKa is < 2, the amine will not react with alkyl halides or active esters under standard conditions because it cannot compete with the solvent or the leaving group.
🛠 Module 2: "Brute Force" Protocols (Acylation/Substitution)
Q: Standard amide coupling (HATU/EDC) failed. How do I force the bond?
A: Stop relying on the neutral amine to attack. It won't. You must convert the amine into a metal amidate (anion) to restore nucleophilicity.
⚠️ Critical Warning: Ring Instability
Isoxazoles, particularly 5-unsubstituted ones, are base-sensitive. Strong bases can trigger ring opening (fragmentation to nitriles). Always keep temperature low (-78°C to 0°C) during deprotonation.
Protocol A: The LiHMDS "Turbo" Acylation
Best for: Amide coupling with acid chlorides or esters.
-
Dissolve the isoxazole amine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool to -78°C (dry ice/acetone).
-
Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF) dropwise.
-
Stir for 15–30 minutes at -78°C.
-
Add the electrophile (Acid Chloride or Anhydride) (1.1 equiv) dropwise.
-
Warm slowly to 0°C over 1 hour. Quench with saturated
.
Protocol B: The "Hard" Electrophile Switch
Best for: When you cannot use strong bases. If LiHMDS destroys your ring, switch the electrophile to an Acid Fluoride .
-
Why? Acid fluorides are smaller and more electrophilic than chlorides towards poor nucleophiles, yet more stable to hydrolysis.
-
Reagent: Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or cyanuric fluoride to generate the acid fluoride in situ.
⚙️ Module 3: Catalytic Solutions (Buchwald-Hartwig)
Q: Can I use Palladium catalysis to couple these?
A: Yes, but standard ligands (TPP, dppf) will fail. You need electron-rich, bulky biaryl phosphine ligands that facilitate the reductive elimination of the electron-deficient amine.
The "G3" Standard Protocol
This system is self-validating because the precatalyst ensures active Pd(0) generation without requiring the amine to reduce Pd(II).
| Component | Recommendation | Reason |
| Precatalyst | BrettPhos Pd G3 or XantPhos Pd G3 | G3/G4 precatalysts activate rapidly even with weak bases. |
| Ligand | BrettPhos (Primary choice) or Xantphos | BrettPhos is privileged for primary heteroaryl amines. |
| Base | Cs₂CO₃ or K₃PO₄ | Avoid NaOtBu if possible (ring opening risk). Carbonate is safer for isoxazoles. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point, non-coordinating. |
| Temp | 80°C – 100°C | Required to overcome the activation energy barrier. |
Workflow Visualization:
Figure 1: Decision logic for selecting Buchwald-Hartwig conditions for sensitive isoxazole substrates.
🔄 Module 4: Strategic Alternatives (Reverse Engineering)
Q: Nothing works. The amine is dead. What now?
A: If the amine is too deactivated to react, do not use the amine. Invert the synthetic logic.
Strategy A: The "Reverse"
Instead of Isoxazole-NH2 + Aryl-Br, use Isoxazole-Br + Aryl-NH2.
-
Why? Haloisoxazoles are excellent electrophiles. The same electron-withdrawing nature that kills the amine's nucleophilicity supercharges the ring for Nucleophilic Aromatic Substitution (
). -
Reagent: 3-bromo or 5-chloroisoxazole.
-
Nucleophile: Your target amine (e.g., aniline, alkyl amine).
Strategy B: Cyclization After Coupling
Build the isoxazole ring after forming the C-N bond.
-
React your target electrophile with a thiocarbamoyl or cyanoacetate precursor.[5]
-
Treat with Hydroxylamine (NH₂OH) .
-
The ring closes onto the nitrogen, forming the amino-isoxazole in situ.
-
Reference: This avoids the nucleophilicity issue entirely by forming the bond when the nitrogen is still an aliphatic nitrile/thioamide precursor.
-
📊 Summary of Troubleshooting Paths
Figure 2: Troubleshooting flow for selecting the correct synthetic methodology.
📚 References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[6] Current Opinion in Drug Discovery & Development.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Aminoisoxazole: A Comparative Guide for Researchers.
-
Sigma-Aldrich. (n.d.). 3-Aminoisoxazole Product Information & Safety Data.[7][8]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4][9]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]
- 8. 3-Aminoisoxazole | 1750-42-1 [chemicalbook.com]
- 9. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydroxylamine Removal in Isoxazole Synthesis
Topic: Post-Reaction Workup & Impurity Removal Target Molecule: Isoxazoles (via condensation of hydroxylamine with 1,3-dicarbonyls/chalcones) Hazard Class: High (Mutagenic, Potential Explosive)
Introduction
Welcome to the Technical Support Center. You are likely here because your isoxazole synthesis—while successful in forming the ring—has left you with a persistent, hazardous impurity: Hydroxylamine (
In isoxazole synthesis, hydroxylamine is typically used in excess (1.1–1.5 equivalents) to drive the reaction to completion. However, residual hydroxylamine is not merely a nuisance; it is a Type 1 Safety Hazard . The free base is thermally unstable and can decompose explosively upon concentration. Furthermore, it is a potent nucleophile that will ravage ketones or aldehydes in subsequent synthetic steps.
This guide prioritizes Safety , Purity , and Process Reliability .
Module 1: CRITICAL SAFETY PROTOCOLS (Read First)
Q: My reaction mixture is fuming or showing an exotherm during concentration. What is happening?
A: STOP IMMEDIATELY. You are likely concentrating the free base of hydroxylamine.
The Mechanism of Danger:
Hydroxylamine free base (
Emergency Mitigation:
-
Cease Heating: Remove the flask from the rotavap bath immediately.
-
Dilute: Add a large volume of cold water or a protonating solvent (like dilute HCl) if compatible with your product.
-
Acidify: The salt form is stable. Adjust pH to < 3 immediately.
Module 2: The Aqueous Extraction Method (Primary Protocol)
Q: I washed my organic layer with water, but the hydroxylamine persists. Why?
A: You ignored the
The Science:
Hydroxylamine has a
-
At pH 7 (neutral water), ~10% of the hydroxylamine remains as the neutral, organic-soluble free base.
-
At pH 9 (bicarbonate wash), >99% is the free base, which partitions into your organic solvent.
To force hydroxylamine into the aqueous layer, you must protonate it to the hydroxylammonium ion (
The Protocol:
Use the Henderson-Hasselbalch Logic . To achieve 99.9% removal, the pH must be at least 3 units below the pKa.
Step-by-Step Guide:
-
Cool the reaction mixture to Room Temperature (RT).
-
Dilute with your extraction solvent (Ethyl Acetate or DCM).
-
Wash 1: 1N HCl (or 10% Citric Acid if product is acid-sensitive).
-
Target pH: Check aqueous layer pH.[1] It must be < 3.
-
-
Wash 2: Brine (to remove residual water/emulsions).
-
Dry: Anhydrous
.
Visual Logic:
Figure 1: Partitioning logic based on pH. Acidic conditions are required to sequester hydroxylamine in the aqueous phase.
Module 3: The Chemical Quench (Secondary Protocol)
Q: My isoxazole is acid-sensitive or water-soluble. I can't use an acid wash. How do I remove hydroxylamine?
A: Use the "Acetone Trap."
The Science: Hydroxylamine reacts rapidly with ketones to form oximes. By adding excess acetone, you convert the toxic, nucleophilic hydroxylamine into acetone oxime .
-
Advantage:[2][3][4] Acetone oxime is much less toxic and does not pose the same explosion hazard as free hydroxylamine.
-
Disadvantage: You now have a new impurity (acetone oxime). However, acetone oxime is volatile and can often be removed under high vacuum or via sublimation [3].
The Protocol:
-
Add Quench: Add 5–10 equivalents of Acetone to the reaction mixture.
-
Stir: Agitate at RT for 30–60 minutes.
-
Monitor: Use TLC (stain with Anisaldehyde or KMnO4) to confirm disappearance of hydroxylamine.
-
-
Workup:
-
Option A (Volatile Product): Partition between water and ether. Acetone oxime is partially water-soluble.
-
Option B (Non-volatile Product): Concentrate under reduced pressure.[5] Acetone oxime (mp 60°C) will sublime/co-evaporate, though traces may remain.
-
Option C (Chromatography): Acetone oxime moves differently on Silica than free hydroxylamine.
-
Visual Workflow:
Figure 2: The Acetone Quench pathway. Converts reactive amine to stable oxime.
Module 4: Analytical Verification (Quality Control)
Q: How do I prove the hydroxylamine is gone? It doesn't show up well on my UV detector.
A: Hydroxylamine has weak UV absorbance. You must derivatize it.
Direct HPLC detection is unreliable due to lack of a chromophore. The standard industry method involves derivatization [4].
Recommended Method: Acetone Derivatization HPLC
| Parameter | Setting/Description |
| Principle | Convert residual |
| Sample Prep | Dissolve 10 mg sample in 1 mL of 50:50 Acetone/Water. Let stand for 15 min. |
| Column | C18 Standard (e.g., Agilent Zorbax or Waters XBridge). |
| Mobile Phase | Isocratic 10% Acetonitrile / 90% Phosphate Buffer (pH 3.0). |
| Detection | UV @ 210 nm. |
| Retention | Acetone oxime elutes early; Isoxazole elutes late. |
| Limit of Quant | Typically < 5 ppm. |
Alternative: The Nessler’s Test (Qualitative) For a quick "Yes/No" check on the aqueous washings:
-
Take 1 mL of the aqueous wash.
-
Add 2 drops of Nessler’s Reagent (
). -
Result:
Module 5: Scale-Up Considerations
Q: I am scaling this to 100g. Do I need to change anything?
A: Yes. Thermal management becomes critical.
-
Quenching Exotherm: The reaction between hydroxylamine and acetone is exothermic. On a gram scale, this is negligible. On a 100g scale, adding acetone to a warm mixture containing free hydroxylamine can cause a rapid temperature spike. Add acetone slowly at 0°C.
-
Waste Disposal: The aqueous waste from the acid wash (Module 2) contains hydroxylammonium chloride. Do not mix this waste with bleach (NaOCl) streams.
-
Risk:[12]
(Gas evolution/Foaming) and potential formation of explosive [5].
-
References
-
Oreate AI. (2026). Understanding Hydroxylamine: Properties, Uses, and pKa Significance. Retrieved from [Link]
-
Prabhune, S., et al. (2017). Quantitative Measurement of Trace Levels of Residual Hydroxylamine Hydrochloride by a Simple Gas Chromatographic Method. ResearchGate. Retrieved from [Link]
-
Cisneros, L. O., et al. (2002). Thermal runaway reaction hazards and mechanisms of hydroxylamine. Process Safety Progress. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine - Google Patents [patents.google.com]
- 3. (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE [academia.edu]
- 4. wjpr.net [wjpr.net]
- 5. benchchem.com [benchchem.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. Question: What happens when acetone reacts with hydroxylamine? | Filo [askfilo.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Hydroxylamine: Properties, Uses, and pKa Significance - Oreate AI Blog [oreateai.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ICSC 0661 - HYDROXYLAMINE [chemicalsafety.ilo.org]
Technical Support Center: Optimizing Reductive Amination of 3-(5-methylisoxazol-3-yl)propanal
Status: Operational Ticket Focus: Chemoselectivity & Isoxazole Ring Integrity Assigned Specialist: Senior Application Scientist
Strategic Overview: The "Fragile Scaffold" Challenge
This guide addresses the reductive amination of 3-(5-methylisoxazol-3-yl)propanal . While the aldehyde handle is standard, the isoxazole core presents a critical chemoselectivity trap.
The Central Conflict:
-
Requirement: You must reduce the intermediate imine/iminium species to an amine.
-
Risk: The isoxazole N–O bond is susceptible to reductive cleavage (hydrogenolysis), particularly under catalytic hydrogenation conditions (H₂/Pd-C, Raney Ni) or strong electron-transfer conditions. Cleavage destroys your scaffold, yielding a
-amino enone.
Our Directive: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This hydride reagent is mild enough to preserve the isoxazole ring while being selective for the imine over the aldehyde.
Decision Matrix: Experimental Workflow
Use this logic flow to determine your starting conditions.
Caption: Workflow for selecting the correct reductive amination strategy based on amine sterics and substitution.
Core Protocol: The STAB System (Direct Method)
This is the "Gold Standard" for isoxazole-containing aldehydes. It minimizes the concentration of free aldehyde, reducing the risk of side reactions.
Reagents:
-
Substrate: 3-(5-methylisoxazol-3-yl)propanal (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) — Optional, use if reaction is sluggish.
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial, dissolve the amine (1.1 equiv) in DCE (0.2 M concentration relative to aldehyde).
-
Aldehyde Addition: Add 3-(5-methylisoxazol-3-yl)propanal (1.0 equiv) to the amine solution.
-
Checkpoint: If using a primary amine, stir for 15-30 mins before adding reductant to allow imine equilibrium to establish.
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Note: Gas evolution is minimal compared to NaBH₄, but ensure the vessel is vented.
-
-
Reaction: Stir at room temperature under N₂ atmosphere.
-
Time: Typically 1–4 hours. Monitor by LCMS or TLC.
-
-
Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes to quench residual borohydride.
-
Extraction: Extract with DCM (x3). Dry organics over MgSO₄ and concentrate.
Troubleshooting Center (FAQ)
Issue 1: "I see a new spot on TLC, but my product mass is M+2, and the NMR shows the isoxazole proton is gone."
Diagnosis: Isoxazole Ring Cleavage.
You likely used Catalytic Hydrogenation (H₂/Pd) or a strong electron-transfer reagent. The N–O bond is weak (
-
Immediate Fix: Switch to STAB or NaBH₃CN . These hydride reagents do not reduce the isoxazole N–O bond.
-
Verification: Check
H NMR. The isoxazole H-4 proton (typically a singlet around 6.0 ppm) must remain intact.
Issue 2: "I am using a primary amine and getting significant dialkylated product (Tertiary Amine)."
Diagnosis: Over-Alkylation. The product secondary amine is more nucleophilic than the starting primary amine, reacting with the aldehyde again. Solution:
-
Method A (Stoichiometry): Use a large excess of the primary amine (5–10 equiv) if cheap/available.
-
Method B (Stepwise): Switch to the Indirect Method .
-
Mix Aldehyde + Amine in MeOH (with drying agent like MgSO₄ or molecular sieves) for 2 hours to form the Imine completely.
-
Then add NaBH₄ (or STAB). This ensures no free aldehyde exists when the amine product is generated.
-
Issue 3: "The reaction is stalled. Aldehyde remains unconsumed."
Diagnosis: Poor Imine Formation. The equilibrium might favor the aldehyde and free amine, or the amine is non-nucleophilic (e.g., electron-deficient aniline). Solution:
-
Acid Catalysis: Add 1.0–2.0 equiv of Acetic Acid . This activates the carbonyl and protonates the intermediate carbinolamine, facilitating water elimination.
-
Drying Agents: Add activated 4Å Molecular Sieves to the reaction mixture to physically remove water and drive the equilibrium toward the imine.
Comparative Data: Reductant Selection
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | H₂ / Pd-C |
| Selectivity | High (Reduces Imine >> Aldehyde) | High (pH dependent) | Low (Reduces Aldehyde | N/A |
| Isoxazole Safety | Safe (Ring stays intact) | Safe | Safe | CRITICAL FAIL (Ring opens) |
| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) | Low | Low |
| Solvent | DCE, DCM, THF | MeOH, EtOH | MeOH, EtOH | MeOH, EtOH |
| Recommendation | Primary Choice | Secondary Choice | Use only in Stepwise Method | Do Not Use |
Mechanistic Pathway & Failure Modes
The diagram below illustrates the successful pathway versus the catastrophic ring-opening failure mode.
Caption: Mechanistic divergence showing the chemoselectivity required to preserve the isoxazole ring.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[3][4][5] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Kozikowski, A. P. (1984). The Isoxazole Route to Natural Products.[8][9] Accounts of Chemical Research, 17(12), 410–416. [Link] (Reference for isoxazole ring cleavage sensitivity).
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Streaking Issues of Primary Amines on TLC Plates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with Thin-Layer Chromatography (TLC) of primary amines. Streaking is a common yet frustrating issue that can obscure results and hinder progress. Here, we will delve into the root causes of this phenomenon and provide robust, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the "why" behind each technique, empowering you to make informed decisions in your daily laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my primary amine spots streaking on the TLC plate?
A1: Streaking of primary amines on standard silica gel TLC plates is a frequent observation rooted in the fundamental chemistry of the stationary phase.[1][2][3] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[1][4] Primary amines, being basic, can undergo strong acid-base interactions with these silanol groups.[1][5] This strong interaction leads to a portion of the amine molecules being tightly adsorbed to the stationary phase while the rest move with the mobile phase, resulting in a continuous "streak" rather than a compact spot.[5][6]
Several factors can contribute to or exacerbate this issue:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaking.[2][3][4][7][8]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not optimized, it may not effectively compete with the stationary phase for the amine, causing poor migration and streaking.
-
Activity of the Silica Gel: The acidity and activity of the silica gel can vary between batches and manufacturers, influencing the degree of interaction with basic compounds.
Diagram: The Root Cause of Amine Streaking on Silica Gel
Caption: Interaction between basic primary amines and acidic silanol groups on silica gel.
Q2: How can I modify my mobile phase to prevent streaking of primary amines?
A2: Modifying the mobile phase is the most common and effective strategy to eliminate streaking of basic compounds like primary amines. The goal is to reduce the strong interaction between the amine and the acidic silica gel. This is typically achieved by adding a small amount of a basic modifier to the eluent.[2][3][4]
These basic additives work by competing with the primary amine for the active acidic sites on the silica gel.[5][6][9] By neutralizing or "masking" these sites, the additive allows the primary amine to travel up the plate with the mobile phase more freely, resulting in a well-defined spot.[10][11]
Recommended Mobile Phase Modifiers:
| Modifier | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | A volatile organic base that effectively neutralizes the acidic silanol groups.[4][5][6] It is easily removed after chromatography. |
| Ammonia (as ammonium hydroxide) | 0.5 - 2% of a concentrated solution (e.g., 28% NH₃ in H₂O) | A volatile inorganic base that also neutralizes silanol groups.[2][3][12] It is particularly useful in more polar solvent systems. |
| Pyridine | 0.5 - 2% (v/v) | A less common but effective basic modifier. Its higher boiling point can make it more difficult to remove. |
Experimental Protocol: Preparing a Modified Mobile Phase
-
Select a Base Solvent System: Start with a common solvent system appropriate for your compound's polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4]
-
Prepare the Eluent: In a graduated cylinder or flask, prepare your chosen solvent mixture. For example, 100 mL of 9:1 Dichloromethane:Methanol.
-
Add the Modifier: To this mixture, add the basic modifier. For instance, add 1 mL of triethylamine for a 1% (v/v) solution.
-
Mix Thoroughly: Swirl the flask gently to ensure the modifier is completely mixed into the solvent system.
-
Equilibrate the TLC Chamber: Pour the modified mobile phase into the TLC chamber, add a piece of filter paper to saturate the atmosphere, and allow it to equilibrate for at least 15-20 minutes before developing your plate.[4]
Q3: Are there alternative stationary phases I can use to avoid this issue altogether?
A3: Yes, if modifying the mobile phase is not sufficient or desirable, using an alternative stationary phase is an excellent option. These stationary phases are designed to have different surface chemistries that are more compatible with basic compounds.
-
Alumina (Aluminum Oxide): Alumina plates are a common alternative to silica. Basic alumina is particularly well-suited for the separation of basic compounds as it has a less acidic surface. Neutral and acidic alumina plates are also available for different applications.[6]
-
Amine-Functionalized Silica Plates: These plates have aminopropyl groups bonded to the silica surface. This creates a basic surface that repels basic analytes, minimizing strong interactions and preventing streaking.[8][13][14] These are often used in a normal-phase mode.[13][14]
-
Reversed-Phase (C18 or C8) Plates: In reversed-phase TLC, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile mixtures).[13][15][16] This mode of chromatography separates compounds based on hydrophobicity and can be very effective for polar and ionizable compounds like primary amines, often without the need for basic modifiers.[15]
Diagram: Workflow for Selecting a TLC Strategy for Primary Amines
Caption: Decision tree for troubleshooting primary amine streaking on TLC.
Q4: How do I properly visualize primary amines on a TLC plate?
A4: Many primary amines are not visible under UV light unless they contain a chromophore. Therefore, chemical staining is often necessary for visualization.
-
Ninhydrin Stain: This is a highly specific and sensitive stain for primary amines and amino acids.[17][18][19][20][21][22] Upon heating, it reacts with primary amines to produce a characteristic purple or pink spot (Ruhemann's purple).[20] Secondary amines may appear as faint yellow spots.[17]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that works for a wide variety of functional groups, including amines.[21][22] Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[17]
-
Iodine Chamber: Exposing the developed TLC plate to iodine vapor is a simple and non-destructive method for visualizing many organic compounds, including some amines.[18][19][21] The compounds will appear as brown spots. The spots will fade over time, so they should be circled immediately.[17][20]
Protocol: Staining with Ninhydrin
-
Prepare the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[21] Store the solution in a dark, well-sealed container.
-
Dry the TLC Plate: Ensure the developed TLC plate is completely free of mobile phase solvent. This can be done by air drying or gently warming with a heat gun.
-
Apply the Stain: Quickly dip the TLC plate into the ninhydrin solution using forceps. Ensure the entire plate is submerged.
-
Dry and Develop: Remove the plate and allow the excess stain to drip off. Let the plate air dry for a few moments. Gently heat the plate with a heat gun until the colored spots appear. Avoid overheating, which can char the plate and obscure the results.
-
Document the Results: Circle the spots with a pencil and record the results in your lab notebook immediately, as the colors can fade.[20]
References
- Complete Guide to Thin Layer Chromatography Sample Preparation.
- Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. brainly.com. (2023, September 22).
- TLC stains.
- TLC Stains Preparation. ChemicalDesk.Com. (2011, June 28).
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (2020, January 2).
- TLC troubleshooting. ChemBAM.
- Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. (2008, August 25).
- Thin Layer Chromatography (TLC).
- Thin Layer Chromatography. Chemistry LibreTexts. (2022, August 23).
- TLC and streaking: why add triethylamine? Reddit. (2013, November 19).
- TLC Stains. Tokyo Chemical Industry UK Ltd.
- Magic Formulas: TLC Stains. University of Rochester.
- Tailing in TLC - can anyone help?
- General procedure. Chemistry Teaching Labs - University of York.
- Triethylamine as a Mobile Phase Additive: What Does It Do?
- Why does adding acetic acid elimin
- Troubleshooting Thin Layer Chrom
- Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. (2024, November 20).
- Thin Layer Chrom
- Tips & Tricks for Thin-Layer Chrom
- Stationary Phases for Modern Thin-Layer Chromatography.
- 5.6: TLC Procedure. Chemistry LibreTexts. (2025, August 21).
- What causes streaking in silica gel column chrom
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- Tip on Peak Tailing of Basic Analytes. Phenomenex.
- How Triethilamine works on a compound separ
- Flash Column Chromatography with Ammonia: Your experiences please! Reddit. (2023, April 11).
- HPLC solvents and mobile phase additives.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
Sources
- 1. brainly.com [brainly.com]
- 2. chembam.com [chembam.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. organomation.com [organomation.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. chromtech.com [chromtech.com]
- 16. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 17. TLC stains [reachdevices.com]
- 18. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 20. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 21. Magic Formulas [chem.rochester.edu]
- 22. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Isoxazole Propylamine Stability & Storage
Topic: Prevention of Oxidation and Degradation in Isoxazole Propylamine Derivatives Ticket ID: T-ISOX-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Part 1: Critical Alert – The Stability Paradox
The Core Issue: Isoxazole propylamines present a unique "dual-threat" stability profile. Researchers often assume that because the isoxazole ring is aromatic, the molecule is robust. This is a dangerous misconception.
-
The Amine Liability (Oxidation): The primary or secondary amine tail acts as a nucleophile and a radical trap. In the presence of atmospheric oxygen (
) and trace metal ions, it undergoes N-oxidation (forming N-oxides) or oxidative deamination. This is the primary cause of "yellowing" in stored samples. -
The Isoxazole Liability (Photolysis): While chemically stable against many acids/bases, the isoxazole ring is photosensitive . Under UV light, the weak N-O bond cleaves, leading to a rearrangement into an oxazole or ring-opening to
-amino enones.
Immediate Action Required: If your compound is currently stored in a clear vial on a benchtop, move it immediately to -20°C storage, protected from light and moisture.
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: Visual Degradation
Q: My white crystalline powder has turned a faint yellow/orange over the last month. Is it still usable?
A: The color change indicates the formation of N-oxides or conjugated imine impurities, likely driven by autoxidation.
-
Diagnosis: This occurs when the amine moiety reacts with singlet oxygen or radical species, a process often catalyzed by trace transition metals or light.
-
Action:
-
Do not use for sensitive biological assays (e.g., patch-clamp, cell culture), as oxidation byproducts can be cytotoxic or receptor-active.
-
Rescue: If the bulk is valuable, repurify via HPLC or recrystallization (as the HCl salt).
-
Prevention: Store future batches under Argon.
-
Scenario 2: Physical State Change
Q: The compound was a powder, but now it looks like a sticky gum or has clumped significantly. Why?
A: This is deliquescence , not necessarily oxidation.
-
Mechanism: Isoxazole propylamines are often handled as Hydrochloride (HCl) or Hydrobromide (HBr) salts to improve solubility. These salts are highly hygroscopic .[1] They pull moisture from the air, dissolving the crystal lattice.
-
Risk: While water itself might not degrade the molecule immediately, the "solution state" accelerates hydrolysis and oxidation rates by orders of magnitude.
-
Solution: Dry the sample in a vacuum desiccator over
for 24 hours. If it resolidifies, check purity by LC-MS.
Scenario 3: Solution Stability
Q: Can I keep a stock solution in DMSO or Water at 4°C?
A:
-
Water: High Risk. Aqueous solutions of primary amines absorb
from the air to form carbamates and are prone to rapid oxidation. -
DMSO: Moderate Risk. DMSO is an oxidant itself (swern-like conditions can occur with activators, though less likely in storage). It is also hygroscopic.[1][2]
-
Recommendation: Make fresh solutions. If storage is mandatory, use anhydrous DMSO , aliquot into single-use vials, purge with Argon, and store at -80°C.
Part 3: Best Practice Protocols
Protocol A: The "Argon Shield" Storage Method
For long-term storage of solid material (>1 month).
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. Never use clear glass or plastic (which is permeable to
). -
Atmosphere Exchange:
-
Place the open vial inside a glove box or glove bag filled with
or Argon. -
Alternative: If no glove box is available, use a "balloon" technique. Insert a needle connected to an Argon line into the vial, flow gently for 30 seconds to displace air, and cap immediately.
-
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
Environment: Store at -20°C .
Protocol B: Handling Hygroscopic Salts
For weighing and transfer.
-
Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Speed: Weigh quickly. Do not leave the stock vial open.
-
Desiccation: Store the primary vial inside a secondary jar containing desiccant packets (Silica gel or Drierite).
Part 4: Mechanism & Decision Logic (Visuals)
Figure 1: Degradation Pathways of Isoxazole Propylamines
This diagram illustrates the two distinct failure modes: Oxidative attack on the amine and Photolytic attack on the ring.
Caption: Dual degradation pathways showing Amine Oxidation (Red) and Isoxazole Ring Photolysis (Yellow).
Figure 2: Storage Condition Decision Tree
Follow this logic to determine the optimal storage format for your specific experimental needs.
Caption: Decision logic for selecting storage conditions based on chemical form (Salt vs. Free Base) and duration.
Part 5: Summary of Stability Factors
| Parameter | Impact on Isoxazole Propylamines | Mitigation Strategy |
| Oxygen | High. Attacks amine lone pair. Causes N-oxide formation and yellowing. | Purge headspace with Argon/Nitrogen. Minimize headspace volume. |
| Light (UV) | High. Cleaves the N-O bond of the isoxazole ring (photo-isomerization). | Use Amber (brown) glass vials. Wrap clear vials in aluminum foil. |
| Moisture | Critical (for Salts). Causes clumping, deliquescence, and hydrolysis. | Store with desiccant. Allow cold vials to equilibrate before opening. |
| Temperature | Moderate. Accelerates all degradation kinetics. | Store at -20°C for long term. Avoid repeated freeze-thaw cycles. |
| pH | Variable. Basic pH opens the isoxazole ring; Acidic pH stabilizes the amine. | Store as HCl salt (acidic) rather than Free Base whenever possible. |
References
-
BenchChem. (2025).[2][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from 3
-
Wikipedia. (n.d.). Isoxazole - Photochemistry and Stability.[3] Retrieved from 4
-
Filo. (2025). Reaction of oxidation of amines: Mechanisms for Primary, Secondary, and Tertiary Amines. Retrieved from 5
-
BenchChem. (2025).[2][3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[2] Retrieved from 2
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? - Technical Guide. Retrieved from 6
Sources
Validation & Comparative
Strategic Bioisosterism: Replacing Pyridine with 5-Methylisoxazole
Executive Summary: The Strategic Pivot
In medicinal chemistry, the pyridine ring is a "privileged scaffold" but often carries liabilities: moderate basicity (pKa ~5.2) leading to non-specific protein binding, potential hERG toxicity, and metabolic susceptibility via N-oxidation or
The 5-methylisoxazole moiety offers a sophisticated bioisosteric alternative. By replacing the six-membered pyridine with this five-membered system, researchers can drastically modulate electronic properties—specifically eliminating the basic nitrogen center—while retaining aromaticity and hydrogen-bond acceptor capabilities. This guide analyzes the physicochemical shifts, metabolic advantages, and synthetic pathways required to execute this replacement effectively.
Physicochemical & Structural Comparison
The decision to swap a pyridine for a 5-methylisoxazole is rarely about size alone; it is driven by electrostatics and acid-base chemistry .
Comparative Metrics
The following data highlights the drastic shift in ionization state at physiological pH (7.4).
| Feature | Pyridine | 5-Methylisoxazole | Impact on Drug Design |
| Geometry | 6-membered, planar | 5-membered, planar | Isoxazole is slightly more compact; C-C bond lengths differ. |
| Basicity (pKa) | ~5.2 (Conjugate Acid) | ~ -3.0 (Conjugate Acid) | Critical: Pyridine is partially ionized at acidic pH; Isoxazole is neutral. |
| H-Bonding | Strong Acceptor (N) | Weak Acceptor (N/O) | Isoxazole N is a weaker acceptor than Pyridine N. |
| Lipophilicity ( | Baseline | +0.4 to +0.8 | Methyl group adds lipophilicity; neutral state improves permeability. |
| Metabolic Liability | N-oxidation, | Ring opening (rare), Methyl oxidation | 5-Me blocks the "alpha" metabolic soft spot. |
Vector Analysis & Binding Modes
The 5-methylisoxazole is not a perfect geometric overlay. The bond angles in the 5-membered ring (approx 107-111°) differ from the pyridine hexagon (120°). However, the 5-methyl group spatially mimics the C2/C6 hydrogens of pyridine, providing hydrophobic bulk that fills pockets often occupied by the pyridine
Figure 1: Decision logic for scaffold hopping from pyridine to 5-methylisoxazole.
Metabolic Stability: The "Methyl-Block" Effect
One of the primary drivers for this replacement is mitigating CYP450-mediated metabolism .
Mechanism of Stabilization
Pyridine is electron-deficient but prone to oxidation at the nitrogen (forming N-oxides) or the
-
The 5-Methyl Advantage: In 5-methylisoxazole, the methyl group sterically and electronically protects the position adjacent to the heteroatoms. Furthermore, the low basicity of the isoxazole nitrogen prevents the coordination to the heme iron of CYP enzymes, a common mechanism of CYP inhibition (drug-drug interaction liability) seen with pyridines.
Experimental Protocol: Microsomal Stability Assay
To validate the stability gain, use the following self-validating protocol.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (Pyridine analog vs. 5-Me-Isoxazole analog).
-
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate compound + microsomes (0.5 mg/mL final) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .
Success Criteria:
-
The 5-methylisoxazole analog should exhibit a >2-fold increase in
compared to the pyridine parent if N-oxidation was the primary clearance route.
Case Study: Kinase Inhibitor Optimization
A definitive example of this bioisosterism is found in the optimization of p38 MAP Kinase inhibitors and BET bromodomain inhibitors .
The Challenge
Early pyridine-based inhibitors (mimicking the imidazole of SB-203580) showed potent binding but suffered from:
-
High CYP inhibition (due to the basic pyridine nitrogen binding the heme).
-
Rapid clearance.
The Solution
Replacing the central pyridine/imidazole core with a 5-methylisoxazole-4-yl scaffold.
-
Binding: The isoxazole oxygen acts as the H-bond acceptor for the hinge region (or conserved water), mimicking the pyridine nitrogen.
-
Geometry: The 5-methyl group orients into the hydrophobic pocket (gatekeeper region), providing selectivity.
-
Result: The isoxazole analogs frequently maintain nanomolar potency while virtually eliminating CYP inhibition due to the lack of a basic nitrogen.
Figure 2: Comparative metabolic fates. The isoxazole scaffold avoids the N-oxide shunt and heme coordination.
Synthetic Accessibility
Transitioning to a 5-methylisoxazole series requires robust synthetic routes. The most versatile approach involves constructing the isoxazole ring or coupling a pre-formed building block.
Protocol: Suzuki-Miyaura Coupling
This is the standard method for attaching the 5-methylisoxazole unit to an aryl core (scaffold hopping).
Reaction:
Aryl-Halide + (3,5-dimethylisoxazol-4-yl)boronic acid
Step-by-Step:
-
Reagents: Combine Aryl-Bromide (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.2 eq), and
(0.05 eq). -
Solvent: Dissolve in 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Base: Add
(3.0 eq). -
Conditions: Heat to 90°C for 4-12 hours in a sealed vial.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc). Note: Isoxazoles are UV active but less polar than pyridines.
Protocol: Regioselective Cyclocondensation
For de novo synthesis of the ring.
-
React a
-keto ester or 1,3-diketone with hydroxylamine hydrochloride ( ). -
Regioselectivity Control: The pH determines the major isomer. Basic conditions often favor the 5-methylisoxazole, while acidic conditions can alter the cyclization preference depending on the steric bulk of the other substituent.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Laufer, S. A., et al. (2002). "From Imidazoles to Isoxazoles: Switching the Core of p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Panda, S. S., et al. (2012). "Isoxazoles: A Potential Scaffold for Anti-Inflammatory Agents." Current Medicinal Chemistry. Link
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.[1] (Demonstrates the use of 3,5-dimethylisoxazole as an acetyl-lysine mimic). Link
-
Dalvie, D., et al. (2002). "Metabolism of 5-methylisoxazole-4-carboxylic acid derivatives." Drug Metabolism and Disposition. Link
Sources
Precision at the Peak: Validating Isoxazole Amine Purity via HPLC-UV
Executive Summary
Isoxazole amines serve as critical pharmacophores in modern medicinal chemistry, underpinning the structure of COX-2 inhibitors (e.g., valdecoxib) and beta-lactamase-resistant antibiotics.[1] However, their validation presents a "double-edged" analytical challenge: the isoxazole ring is susceptible to UV-induced rearrangement (to oxazoles), while the amine functionality invites peak tailing through silanol interactions.
This guide moves beyond generic templates to provide a rigorous, field-proven framework for validating isoxazole amine purity. We contrast the industry-standard HPLC-UV method against orthogonal techniques (qNMR, LC-MS) and provide a self-validating protocol compliant with ICH Q2(R2) guidelines.
Part 1: Strategic Comparison – Choosing the Right Tool
While HPLC-UV is the workhorse for routine purity analysis, it is not the only tool in the arsenal. Understanding when to deploy orthogonal methods is the mark of a senior analytical scientist.
Comparative Analysis: HPLC-UV vs. LC-MS vs. qNMR
| Feature | HPLC-UV (Method of Choice) | LC-MS (Qualitative/Trace) | qNMR (Absolute Purity) |
| Primary Utility | Routine QC, % Area Purity, Impurity Profiling | Impurity Identification, Genotoxic Impurity (GTI) trace analysis | Primary Reference Standard Characterization |
| Purity Basis | Relative Response (Assumes similar extinction coefficients) | Ionization Efficiency (Highly variable between analytes) | Molar Ratio (Proton counting; absolute quantitation) |
| Sensitivity | Moderate (LOD ~0.05%) | High (LOD < ppm levels) | Low (Requires >5-10 mg pure material) |
| Key Limitation | Co-elution of UV-inactive impurities | Matrix suppression; non-linear response | High sample consumption; overlapping solvent signals |
| Cost/Throughput | Low / High | High / Moderate | Low (per run) / Low |
Expert Insight: Do not rely solely on HPLC-UV for assigning the potency of your primary reference standard. Use qNMR to establish the absolute purity (mass balance) of your standard, then use that standard to validate your HPLC-UV method for routine batch release.
Part 2: Method Development & Optimization Strategy
The "Amine Tailing" Challenge
Isoxazole amines are weak bases (pKa of conjugate acid ~2.0–5.0 depending on substitution). On standard silica columns, residual silanols (
Optimized Chromatographic Conditions
To mitigate this, we employ a "Silanol Suppression" strategy using low pH and high ionic strength.
-
Stationary Phase: C18 with high carbon load and exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH).
-
Mobile Phase A: 10 mM Ammonium Formate or 0.1% Phosphoric Acid (
) in Water (pH 2.5–3.0).-
Why Phosphoric Acid? It provides excellent UV transparency at low wavelengths (<220 nm) compared to TFA, which cuts off around 210 nm.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: DAD (Diode Array) scanning 210–400 nm; Quantitation at
(typically 240–260 nm for isoxazoles).
Decision Logic for Method Development
The following diagram outlines the decision process for selecting conditions based on analyte properties.
Figure 1: Decision tree for optimizing mobile phase pH and additives based on isoxazole amine basicity and UV cutoff.
Part 3: Validation Protocol (ICH Q2 R2 Compliant)
This protocol validates the method for Purity (Area %) and Assay (w/w %) .
Specificity (Forced Degradation)
Objective: Prove the method can separate the main peak from degradants.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Base Stress: 0.1 N NaOH, RT, 1 hour (Note: Isoxazoles are base-labile; expect ring opening to nitriles/ketones).
-
Oxidative: 3%
, RT, 2 hours. -
Acceptance Criteria: Peak Purity Index > 0.990 (via DAD); Resolution (
) > 1.5 between all critical pairs.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Data Output:
| Level (%) | Conc. (µg/mL) | Mean Area (n=3) |
| 50 | 250 | 1,245,000 |
| 75 | 375 | 1,870,500 |
| 100 | 500 | 2,495,000 |
| 125 | 625 | 3,115,000 |
| 150 | 750 | 3,740,000 |
-
Acceptance Criteria:
; Y-intercept bias of 100% response.
Accuracy (Recovery)
Objective: Confirm no matrix interference.
-
Protocol: Spike known amounts of isoxazole amine standard into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120%.
| Spike Level | Added (mg) | Recovered (mg) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.1 | 100.2 |
| 120% | 60.0 | 59.7 | 99.5 |
| Mean | 99.7 |
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%; %RSD
.
Precision (Repeatability)
-
Protocol: 6 independent preparations of the sample at 100% concentration.
-
Acceptance Criteria: %RSD of Assay
.
Part 4: The Validation Lifecycle Workflow
The following diagram illustrates the workflow from planning to final reporting, emphasizing the feedback loop required by ICH Q14/Q2(R2).
Figure 2: Analytical Procedure Lifecycle showing the iterative feedback loop from validation review back to development.
Part 5: Troubleshooting & Expert Tips
-
Ghost Peaks: If you see unexpected peaks in the blank, check your water source. Amines are notorious for scavenging contaminants. Use LC-MS grade water.
-
Drifting Retention Times: Isoxazoles can be sensitive to temperature. Ensure your column oven is stable (
). -
Sample Stability: Isoxazole amines may degrade in solution over time. Always perform a Solution Stability study (0, 12, 24, 48 hours) during validation. If unstable, mandate "freshly prepared" solutions in the SOP.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
-
Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent InfinityLab Poroshell 120. Application Note. [Link]
Sources
Advanced Crystal Structure Analysis of Isoxazole Amine Salts
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
Isoxazole amine derivatives represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore in antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and immunomodulators (Leflunomide metabolites). However, their development is frequently hindered by poor aqueous solubility and weak basicity (pKa of conjugate acid ~ -3.0 for the isoxazole ring), which complicates salt formation.[1]
This guide objectively compares the solid-state performance of isoxazole amine salts against their free base and co-crystal alternatives.[1][2][3] It synthesizes crystallographic data to elucidate the site of protonation —a contentious subject in heterocyclic chemistry—and provides a validated workflow for stabilizing these labile systems.
Part 1: The Chemist's Dilemma – Protonation Site & Stoichiometry
In isoxazole amines, two nitrogen centers compete for protonation: the endocyclic ring nitrogen (N2) and the exocyclic amine (–NH₂) .[1] Determining the precise site of protonation is not merely academic; it dictates the supramolecular synthons that control crystal packing, stability, and dissolution rate.
The Protonation Hierarchy
Experimental evidence from Single Crystal X-Ray Diffraction (SCXRD) reveals a clear hierarchy driven by electronic localization:
-
Exocyclic Amine Preference: In most pharmaceutical isoxazoles (e.g., Sulfamethoxazole), the exocyclic amine (often an aniline derivative) is more basic (pKa ~ 2–3) than the isoxazole ring nitrogen. Consequently, salt formation occurs via protonation of the exocyclic amine.
-
Ring Nitrogen (N2) Exclusion: The lone pair on the isoxazole ring nitrogen is
hybridized and partially involved in the aromatic sextet, rendering it a very weak base. Protonation here is rare and typically requires superacidic conditions or specific electron-donating substituents at the C3/C5 positions to increase basicity.[2][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Critical Insight: In the crystal structure of Sulfamethoxazole Hydrochloride , the proton is transferred to the aniline nitrogen, not the isoxazole ring. The isoxazole ring instead acts as a hydrogen bond acceptor via N2 and O1, stabilizing the lattice through auxiliary interactions rather than ionic bonding [1].
Part 2: Comparative Analysis – Salt vs. Free Base[3]
The following comparison utilizes Sulfamethoxazole (SMZ) and 3-amino-5-methylisoxazole as primary case studies to illustrate the impact of salt formation on solid-state properties.
Table 1: Physicochemical Performance Matrix[3][4]
| Feature | Isoxazole Free Base | Isoxazole Amine Salt (e.g., HCl, HBr) | Co-Crystal Alternative |
| Crystal Packing | Dominated by weak | 3D Ionic framework reinforced by charge-assisted H-bonds ( | 2D sheets or H-bonded ribbons; no charge transfer.[1][2][3] |
| Solubility (Aq) | Low (Class IV BCS).[1][2][5][6] Hydrophobic nature of the aromatic ring dominates.[1] | High . Ionic lattice energy breaks easier in high dielectric solvents (water).[1] | Tunable . Depends on co-former solubility (e.g., glutaric acid vs. nicotinamide). |
| Hygroscopicity | Low.[1][2] Tightly packed hydrophobic lattice.[1][2] | High . Halide counter-ions (Cl-, Br-) often attract moisture; risk of deliquescence.[1][2][3] | Low to Moderate.[1] Generally more stable than salts.[1][2] |
| Melting Point | Distinct, sharp melting point (e.g., SMZ: ~168°C). | Often decomposes before melting; lower thermal stability due to HCl loss.[1][2] | Distinct melting point, usually between drug and co-former. |
| Protonation Site | N/A (Neutral).[1] | Exocyclic Amine (typically).[1] | N/A (Neutral H-bonding).[1][2][3] |
Supramolecular Synthon Engineering
Understanding the "sticky ends" of molecules allows us to predict crystal structures.[1]
-
Free Base: Forms
dimers involving the isoxazole N and the exocyclic NH. -
Salt: The protonated amine (
) acts as a strong donor, seeking 3 acceptors (usually the counter-ion and the isoxazole O/N of adjacent molecules).
Figure 1: Comparison of Supramolecular Synthons.[1][2][3] The salt form introduces a charge-assisted hydrogen bond (red cluster) which is significantly stronger than the neutral dimer (blue cluster), leading to higher lattice energy but improved dissolution kinetics due to solvation enthalpy.
Part 3: Validated Experimental Protocol
Due to the weak basicity of isoxazoles, standard aqueous salt screens often fail (resulting in hydrolysis back to the free base). The following Non-Aqueous Salt Screening Workflow is recommended to isolate stable salt species.
Protocol: Non-Aqueous Reactive Crystallization
Objective: Isolate kinetic salt forms of weak isoxazole bases.
-
Solvent Selection: Use anhydrous solvents with medium polarity (e.g., Acetone, Ethanol, or Acetonitrile). Avoid water to prevent disproportionation.[1]
-
Acid Addition:
-
Nucleation Trigger:
-
Isolation: Filter under nitrogen atmosphere (hygroscopic protection). Dry in a vacuum desiccator over
.
Comparison Logic: Salt vs. Co-crystal
When should you abandon the salt and choose a co-crystal? Use the
Figure 2: The
References
-
De Moura Oliveira, C. H., et al. (2019).[1][6] "Sulfamethoxazole salts: crystal structures, conformations and solubility." New Journal of Chemistry, 43, 10250-10258.[6] Link
-
PubChem. (2025).[1][7] "Sulfamethoxazole Compound Summary." National Library of Medicine.[1][2] Link
-
BenchChem. (2025).[1][2][8] "Aminoisoxazole: A Comparative Guide for Researchers." Link
-
Melli, A., et al. (2022).[1][9] "Spectroscopic Characterization of 3-Aminoisoxazole." Frontiers in Astronomy and Space Sciences. Link
-
Perumal, P. T., et al. (2010).[1][10] "Synthesis of isoxazoles." Synlett. Link
Sources
- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfamethoxazole salts: crystal structures, conformations and solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
